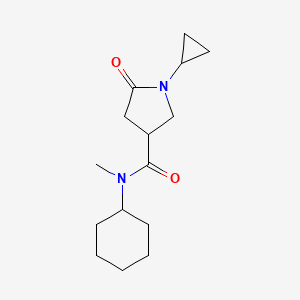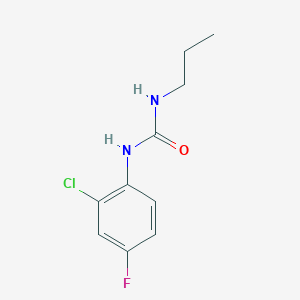
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide, also known as DMFEC, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound is a member of the furan family of compounds and has been shown to possess a range of pharmacological properties. In
Mechanism of Action
The exact mechanism of action of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is not yet fully understood, but it is believed to act on the central nervous system. N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to bind to the mu-opioid receptor, which is involved in pain perception and reward pathways. It may also act on other neurotransmitter systems, such as the serotonin and dopamine systems.
Biochemical and physiological effects:
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain responses in mice, as well as exhibit antidepressant-like effects in rats. N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to have anxiolytic effects in rats, reducing anxiety-like behavior in the elevated plus maze test.
Advantages and Limitations for Lab Experiments
One advantage of using N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide in lab experiments is that it has been shown to have a range of pharmacological effects, making it a versatile compound for studying various biological processes. Additionally, N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is that its exact mechanism of action is not yet fully understood, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide. One area of interest is its potential as a therapeutic agent for pain management. Further studies could investigate its efficacy in different pain models and explore its potential for combination therapy with other analgesics. Additionally, studies could investigate its potential as an antidepressant or anxiolytic agent, as well as its effects on other neurotransmitter systems. Finally, studies could investigate the safety and toxicity of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide, as well as its potential for drug interactions.
Synthesis Methods
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide can be synthesized by several methods, including the reaction of 3-furoic acid with N,N-dimethyl-1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-furoic acid with N,N-dimethyl-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods result in the formation of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide as a white solid.
Scientific Research Applications
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been the subject of several studies focused on its potential as a therapeutic agent. One study investigated its antinociceptive effects in mice, showing that N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide was able to reduce pain responses in both acute and chronic pain models. Another study examined its antidepressant-like effects in rats, demonstrating that N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide was able to increase the time spent in the open arms of an elevated plus maze, indicating an anxiolytic effect.
properties
IUPAC Name |
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(13-7-5-4-6-8-13)16(3)15(17)14-9-10-18-12(14)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBTDSFMNCBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)

![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)
